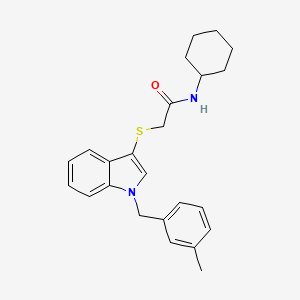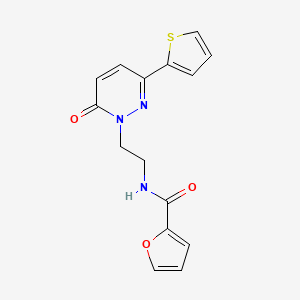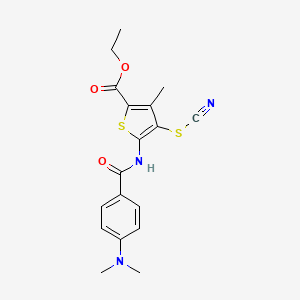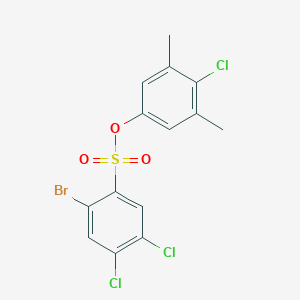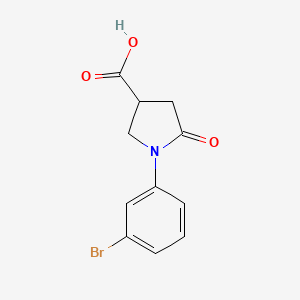
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a brominated pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom on the phenyl ring can make this compound a useful intermediate for further chemical modifications due to the bromine's reactivity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and substitutions. For instance, the synthesis of related compounds has been reported using palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with amines under carbon monoxide pressure . Another approach involves electrophilic substitution reactions, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid."
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was assigned using X-ray diffraction . Similarly, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester was determined using ab initio and DFT calculations, which are in good agreement with experimental results .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring and the phenyl group. The presence of a bromine atom on the phenyl ring can facilitate further chemical reactions, such as Suzuki coupling or other cross-coupling reactions, to introduce different substituents for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, including "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid," can be predicted using quantum mechanical studies and spectroscopic data. The spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods . These studies provide insights into the electronic structure, charge distribution, and potential reactivity of the molecule. The molecular electrostatic potential (MEP) surface map can also be used to predict the chemical reactivity of the molecule .
科学的研究の応用
Solvent Developments for Carboxylic Acids
Recent advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams have been significant, particularly for bio-based plastics production. Ionic liquids, alongside traditional amines and organophosphorous extractants, have been explored for their efficiency and economic feasibility in acid extractions, showing promise for environmental sustainability and efficiency in separation processes (Sprakel & Schuur, 2019).
Anticancer Potential of Carboxylic Acid Derivatives
Cinnamic acid and its derivatives have been identified for their anticancer potentials, underscoring the significance of carboxylic acid functionalities in medicinal research. The structural versatility of these compounds allows for a broad range of biological activities, including antitumor effects, highlighting their potential in drug development and therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition effects of carboxylic acids on microbes used for fermentative production have been studied, revealing that certain carboxylic acids, often used as food preservatives, can inhibit microbial growth at concentrations below desired yields. This understanding aids in engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Novel Carboxylic Acid Bioisosteres
Exploration of carboxylic acid bioisosteres for drug development has shown that modifications to the carboxylic acid moiety can significantly alter the bioactivity, selectivity, and physiochemical properties of pharmaceutical compounds. This area of research is pivotal for overcoming challenges in drug design, such as toxicity issues, metabolic stability, and membrane permeability (Horgan & O’ Sullivan, 2021).
Carboxylic Acids in Biomass Conversion
Lactic acid, a prominent hydroxycarboxylic acid, serves as a cornerstone for the synthesis of biodegradable polymers and other value-added chemicals from biomass. Its production via fermentation highlights the role of carboxylic acids in sustainable chemistry and the biotechnological routes that enable the transformation of biomass into economically and environmentally valuable products (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZUTTBEPRXKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
714207-41-7 |
Source


|
| Record name | 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

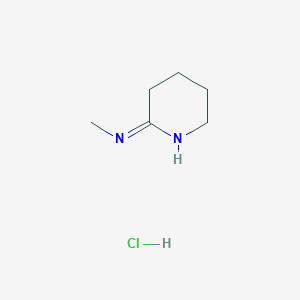
![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
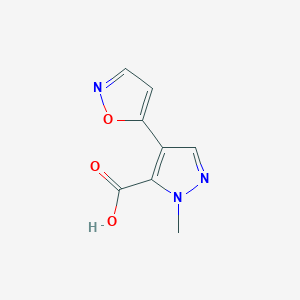
![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
